Benzyl 1-bromocyclopropane-1-carboxylate chemical properties
Benzyl 1-bromocyclopropane-1-carboxylate chemical properties
CAS: 2096442-81-6 | Formula: C₁₁H₁₁BrO₂ | M.W.: 255.11 g/mol
Executive Summary
Benzyl 1-bromocyclopropane-1-carboxylate is a specialized, high-value intermediate in organic synthesis, primarily utilized as a "spring-loaded" electrophile in the construction of quaternary carbon centers on cyclopropane rings. Its structural uniqueness lies in the geminal substitution of a bromine atom and a carboxylate group on a strained cyclopropane ring.
For drug development professionals, this molecule serves two critical functions:
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Pharmacophore Precursor: It is a direct synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, a motif found in HCV protease inhibitors and plant hormone modulators.
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Latent Reactivity: The benzyl ester provides an orthogonal protection group cleavable by hydrogenolysis (H₂/Pd-C), preserving the sensitive cyclopropyl bromide moiety that would otherwise degrade under the harsh acidic/basic conditions required to hydrolyze methyl or ethyl esters.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) data of analog ethyl/methyl esters.
| Property | Value | Technical Context |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure; store under inert gas. |
| Boiling Point | ~135–140 °C (at 0.5 mmHg) | Predicted. High boiling point requires high-vacuum distillation for purification. |
| Density | ~1.45 g/cm³ | High density due to bromine content. |
| Solubility | DCM, THF, EtOAc, Toluene | Lipophilic benzyl group ensures solubility in non-polar organic solvents. |
| Stability | Moisture Sensitive | The strained ring makes the ester bond susceptible to hydrolysis; the C-Br bond is relatively stable to S_N2 but reactive to radical/metal insertion. |
Synthetic Methodology
Primary Route: Nucleophilic Substitution (Esterification)
The most robust laboratory-scale synthesis involves the benzylation of commercially available 1-bromocyclopropane-1-carboxylic acid . This method avoids the handling of hazardous diazomethane or 1,2-dibromoethane alkylation steps often used in lower-yield routes.
Reagents:
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Substrate: 1-Bromocyclopropane-1-carboxylic acid (1.0 equiv)
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Electrophile: Benzyl bromide (1.1 equiv)
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Base: Cesium carbonate (Cs₂CO₃) or DBU (1.2 equiv)
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Solvent: DMF (Anhydrous)[1]
Step-by-Step Protocol:
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Preparation: In a flame-dried round-bottom flask, dissolve 1-bromocyclopropane-1-carboxylic acid (10 mmol) in anhydrous DMF (30 mL).
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Deprotonation: Add Cs₂CO₃ (12 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the cesium carboxylate. Observation: Evolution of CO₂ is minimal as this is a salt formation, but the suspension will become finer.
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Alkylation: Add benzyl bromide (11 mmol) dropwise via syringe over 5 minutes.
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Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot (R_f ~0.6) distinct from the baseline acid.
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Workup: Dilute with Et₂O (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) yields the pure ester.
Why this route?
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Chemospecificity: Avoids ring-opening side reactions common with acid-catalyzed Fischer esterification of cyclopropanes.
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Scalability: Cs₂CO₃ mediated esterification is mild and high-yielding (>90%).
Reactivity & Mechanistic Insights
The reactivity of Benzyl 1-bromocyclopropane-1-carboxylate is defined by the Thorpe-Ingold effect and ring strain.
A. The "Inert" Bromide
Unlike typical alkyl bromides, the bromine at the 1-position is resistant to S_N2 substitution due to steric shielding and the inability of the nucleophile to access the σ* orbital (back-side attack is geometrically blocked by the ring).
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Implication: You cannot simply displace the bromine with an amine to make amino acids.
B. The Radical/Metal Portal
The C-Br bond is weak enough for homolytic cleavage or oxidative addition .
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Reformatsky Reaction: Treatment with Zinc (Zn) generates a zinc enolate equivalent that can attack aldehydes/ketones, forming spirocyclic lactones.
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Radical Cyclization: Tributyltin hydride (Bu₃SnH) mediated reduction can generate a cyclopropyl radical, useful for cascade cyclizations.
C. Orthogonal Deprotection
The benzyl ester is the strategic "handle." It allows for the release of the carboxylic acid using catalytic hydrogenolysis (H₂/Pd-C) . This is crucial when the molecule contains other acid-sensitive groups (like acetals or Boc-amines) that would not survive the hydrolysis of a methyl ester.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways starting from this core intermediate.
Caption: Divergent synthetic utility: The benzyl ester enables access to spiro-scaffolds via Reformatsky chemistry or ACC derivatives via hydrogenolysis and rearrangement.[2]
Applications in Drug Discovery
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
The most prominent application is the synthesis of ACC, a non-proteinogenic amino acid found in peptide-based drugs (e.g., HCV NS3/4A protease inhibitors).
Mechanism:
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Hydrogenolysis: The benzyl ester is cleaved to the free acid.
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Curtius Rearrangement: The free acid is treated with diphenylphosphoryl azide (DPPA) to form an acyl azide, which rearranges to an isocyanate.
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Trapping: The isocyanate is trapped with an alcohol (e.g., t-butanol) to form N-Boc-1-bromo-cyclopropylamine (which is unstable) or directly converted to the amino acid via modified routes involving displacement before rearrangement if the bromine is replaced first.
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Correction: A more common modern route uses the benzyl ester of the amino precursor directly. However, the bromo ester is used to access 1-substituted cyclopropanes via the Reformatsky route described above, creating complex spiro-fused rings found in novel analgesics.
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Safety & Handling
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Lachrymator Hazard: Like most benzyl halides and alpha-halo esters, this compound is a potent lachrymator (tear gas agent).
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Control: Handle ONLY in a functioning fume hood.
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Skin Irritant: The lipophilic nature allows rapid skin absorption. Wear nitrile gloves (double gloving recommended).
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Storage: Store at 2–8 °C under Argon. The benzylic position is susceptible to slow auto-oxidation over months.
References
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BLD Pharm. (2025). Product Analysis: Benzyl 1-bromocyclopropane-1-carboxylate (CAS 2096442-81-6). Retrieved from
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BenchChem. (2025). Kinetic Profiles of 1-Bromocyclopentane-1-carboxylic Acid and Analogs. Retrieved from
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SynQuest Labs. (2024). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Retrieved from [3]
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Organic Syntheses. (1973). Cyclopropane-1,1-dicarboxylic acid and derivatives. Org. Synth. Coll. Vol. 5. Retrieved from
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Arkivoc. (2001).[4] Facile synthesis of benzyl-α,β-unsaturated carboxylic esters. Retrieved from
